molecular formula C19H19N3O4S2 B2917957 N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]-2,4-DIMETHYLBENZENE-1-SULFONAMIDE CAS No. 946256-14-0

N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]-2,4-DIMETHYLBENZENE-1-SULFONAMIDE

Cat. No.: B2917957
CAS No.: 946256-14-0
M. Wt: 417.5
InChI Key: NTTVJRPTNCBCMK-UHFFFAOYSA-N
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Description

N-[3-(6-Methanesulfonylpyridazin-3-yl)phenyl]-2,4-dimethylbenzene-1-sulfonamide is a complex organic compound that belongs to the class of phenylpyridazines. This compound is characterized by the presence of a pyridazine ring substituted with a methanesulfonyl group and a phenyl group, along with a sulfonamide group attached to a dimethylbenzene moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(6-Methanesulfonylpyridazin-3-yl)phenyl]-2,4-dimethylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the pyridazine ring. One common method involves the reaction of hydrazine with a suitable diketone or ketoester to form the pyridazine core. The methanesulfonyl group is then introduced through sulfonation reactions, often using methanesulfonyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation and coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[3-(6-Methanesulfonylpyridazin-3-yl)phenyl]-2,4-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups .

Scientific Research Applications

N-[3-(6-Methanesulfonylpyridazin-3-yl)phenyl]-2,4-dimethylbenzene-1-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(6-Methanesulfonylpyridazin-3-yl)phenyl]-2,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Properties

IUPAC Name

2,4-dimethyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S2/c1-13-7-9-18(14(2)11-13)28(25,26)22-16-6-4-5-15(12-16)17-8-10-19(21-20-17)27(3,23)24/h4-12,22H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTTVJRPTNCBCMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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